Acetophenone, O-methyloxime
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Overview
Description
Acetophenone, O-methyloxime is an organic compound with the molecular formula C9H11NO. It is a derivative of acetophenone, where the oxime group is O-methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone, O-methyloxime can be synthesized through the reaction of acetophenone with hydroxylamine hydrochloride to form acetophenone oxime, followed by methylation using methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Acetophenone, O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of acetophenone, O-methyloxime involves its interaction with various molecular targets. For instance, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an intermediate that rearranges to form amides. This reaction is catalyzed by acids such as zeolite H-beta .
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: The parent compound without the O-methyl group.
Benzophenone oxime: A similar compound with a different aromatic group.
Cyclohexanone oxime: Another oxime derivative with a cyclohexane ring.
Uniqueness
Acetophenone, O-methyloxime is unique due to its specific structural features, which impart distinct reactivity and properties compared to other oxime derivatives. Its O-methyl group influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
3376-33-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(Z)-N-methoxy-1-phenylethanimine |
InChI |
InChI=1S/C9H11NO/c1-8(10-11-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8- |
InChI Key |
FRRKMGKUCIICOM-NTMALXAHSA-N |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NOC)C1=CC=CC=C1 |
Origin of Product |
United States |
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